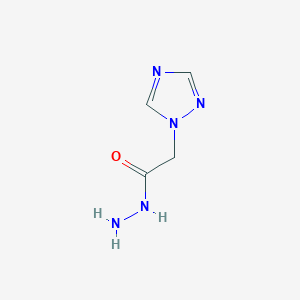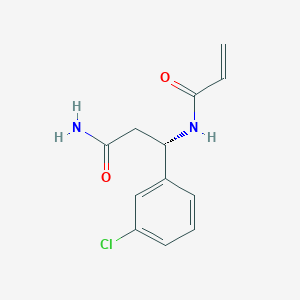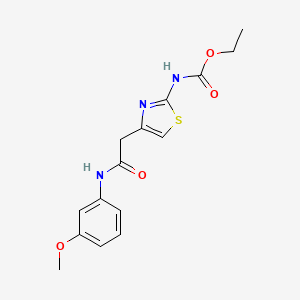
Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic molecule that contains several functional groups, including an ethyl group, a carbamate group, a thiazole ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Again, without more specific information, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Unfortunately, without specific experimental data, it’s difficult to provide detailed information about these properties .Applications De Recherche Scientifique
- Application : The compound (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine is used in early discovery research .
- Methods of Application : The specific methods of application are not provided, but it’s typically used in laboratory settings .
- Results or Outcomes : The specific results or outcomes are not provided .
- Application : 2-Aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Application : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown potential in inhibiting tubulin polymerization .
- Methods of Application : The compound was tested on three cancer cell lines .
- Results or Outcomes : The compound potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in the three cancer cell lines .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmacology
- Application : The compound (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine is used in early discovery research .
- Methods of Application : The specific methods of application are not provided, but it’s typically used in laboratory settings .
- Results or Outcomes : The specific results or outcomes are not provided .
- Application : 2-Aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Application : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown potential in inhibiting tubulin polymerization .
- Methods of Application : The compound was tested on three cancer cell lines .
- Results or Outcomes : The compound potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in the three cancer cell lines .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmacology
- Application : The compound (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine is used in early discovery research .
- Methods of Application : The specific methods of application are not provided, but it’s typically used in laboratory settings .
- Results or Outcomes : The specific results or outcomes are not provided .
- Application : 2-Aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Application : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown potential in inhibiting tubulin polymerization .
- Methods of Application : The compound was tested on three cancer cell lines .
- Results or Outcomes : The compound potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in the three cancer cell lines .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmacology
Safety And Hazards
Orientations Futures
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, its biological activities, and its potential applications. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound shows promise as a therapeutic agent .
Propriétés
IUPAC Name |
ethyl N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKGIUTFTZWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

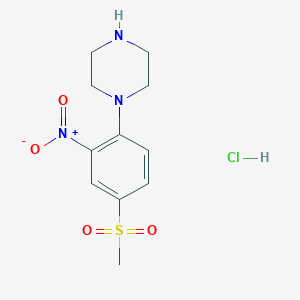
![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)
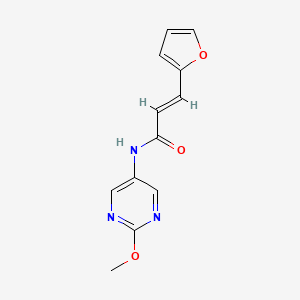
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)

![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)

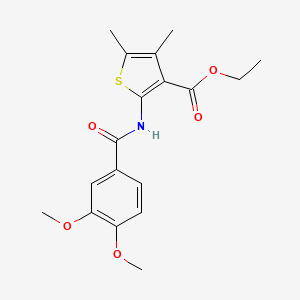
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
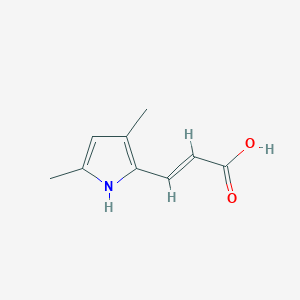
![6-(2-Methoxyphenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2671837.png)
